molecular formula C25H22N2O6 B2454705 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-52-8

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2454705
CAS No.: 874396-52-8
M. Wt: 446.459
InChI Key: LLDXJAWHNLCLID-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.459. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-5-31-18-9-7-15(12-19(18)30-4)22-21-23(28)16-10-13(2)6-8-17(16)32-24(21)25(29)27(22)20-11-14(3)33-26-20/h6-12,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDXJAWHNLCLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a unique class of heterocyclic compounds with potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The key steps include the formation of the chromeno-pyrrole framework and the introduction of the ethoxy and methoxy groups. The use of specific catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Properties

Research has indicated that derivatives of chromenopyrrole compounds exhibit notable anticancer activity . For instance, studies show that similar compounds can inhibit cell growth in human tumor cell lines such as HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) through mechanisms involving apoptosis induction via mitochondrial pathways .

Key Findings:

  • Induction of Apoptosis: The compound triggers mitochondrial permeability transition (MPT), leading to the release of cytochrome c and activation of caspases, which are crucial for apoptosis .
  • Inhibition of Cell Proliferation: In vitro assays demonstrated significant inhibition rates against various cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism
Example AHL-605.0MPT Induction
Example BHeLa7.5Caspase Activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies suggest that pyrrole derivatives possess activity against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Research Highlights:

  • Inhibition of Mycobacteria: Certain derivatives have shown effectiveness against mycobacterial strains, indicating potential use in treating tuberculosis.
  • Fungal Inhibition: Active against Candida species, suggesting utility in antifungal therapies.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties . This is particularly relevant in conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Case Studies

  • Study on Anticancer Activity:
    • A study conducted on a series of chromenopyrrole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer efficacy against breast cancer cells. The most potent derivative showed an IC50 value of 3 µM against MCF-7 cells.
  • Antimicrobial Evaluation:
    • A screening assay evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative had an MIC value of 15 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit considerable antimicrobial properties. A study on similar pyrrole derivatives indicated effective antibacterial and antifungal activities against various pathogens. The presence of specific functional groups, such as methoxy and ethoxy substituents, enhances the biological activity of these compounds .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b1814
8c2016

Anticancer Potential

Recent studies have explored the anticancer potential of heterocyclic compounds similar to the target compound. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with a similar structural framework have shown promise in targeting specific cancer cell lines, leading to significant reductions in cell viability .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that certain derivatives can inhibit enzymes involved in critical biological pathways, making them candidates for drug development aimed at diseases such as diabetes and hypertension .

Case Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of the target compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly enhanced antimicrobial activity, with some compounds achieving inhibition zones exceeding 20 mm against resistant strains .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results showed that certain derivatives led to increased apoptosis rates compared to control groups. This suggests that further exploration into structure-activity relationships could yield potent anticancer agents .

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